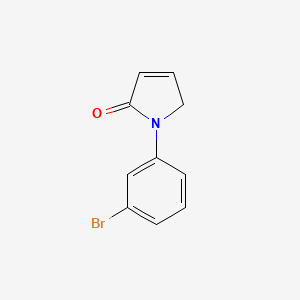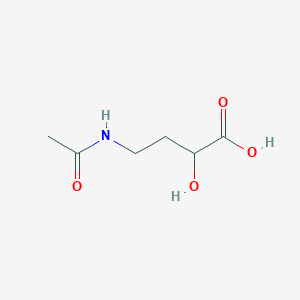
1-Phenyl-1-((tetrahydro-2h-pyran-4-yl)oxy)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine is an organic compound that features a phenyl group, a tetrahydropyran ring, and an amine group
Méthodes De Préparation
The synthesis of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine typically involves multiple steps. One common method includes the reaction of phenylacetone with tetrahydropyran-4-ol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Analyse Des Réactions Chimiques
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls
Applications De Recherche Scientifique
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine can be compared with similar compounds such as:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and are used in similar applications, including as protecting groups and intermediates in organic synthesis.
Phenylpropanamines: These compounds have a similar phenyl and amine structure and are studied for their biological activities and potential pharmaceutical applications.
Oxacyclohexane derivatives: These compounds contain a six-membered ring with an oxygen atom and are used in various chemical and industrial processes
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13/h2-6,11,13-14H,7-10,15H2,1H3 |
Clé InChI |
HIUSWVFHVDKMEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)


![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)


amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
